1-[1-(4-Chlorophenyl)cyclopropyl]methanamine synthesis protocol
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
This technical guide provides detailed protocols for the synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of cyclopropylamines is of significant interest due to the unique conformational and electronic properties imparted by the cyclopropane ring.[1][2] This document outlines two primary synthetic routes starting from commercially available precursors. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
Two viable synthetic pathways for the preparation of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine are presented. Route A proceeds via the reduction of a nitrile intermediate, while Route B utilizes the Curtius rearrangement of a carboxylic acid intermediate.
Route A: Synthesis via Nitrile Reduction
This route involves the formation of the cyclopropane ring followed by the reduction of the nitrile group to the primary amine.
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
The synthesis of the key nitrile intermediate is achieved through the cyclization of 4-chlorobenzyl cyanide with 1,2-dibromoethane.
Experimental Protocol:
A procedure analogous to the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile can be adapted.[3]
-
To a stirred suspension of sodium hydride in dry dimethyl sulfoxide (DMSO) under an argon atmosphere at 25°C, a solution of 4-chlorobenzyl cyanide in dry DMSO is added over 5 minutes.
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The mixture is stirred for an additional 30 minutes.
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A solution of 1,2-dibromoethane in dry DMSO is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.
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After stirring for another 40 minutes, the reaction mixture is poured into ice water and extracted with dichloromethane.
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The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by vacuum distillation to yield 1-(4-chlorophenyl)cyclopropanecarbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 4-Chlorobenzyl cyanide, 1,2-dibromoethane, Sodium hydride | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Temperature | 25-30°C | [3] |
| Reaction Time | ~1.5 hours | [3] |
| Yield | 43% (for analogous cyclobutane nitrile) | [3] |
Step 2: Reduction of 1-(4-Chlorophenyl)cyclopropanecarbonitrile to 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
The target primary amine is synthesized by the reduction of the nitrile intermediate using lithium aluminum hydride (LiAlH₄).[2][4][5]
Experimental Protocol:
-
A suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.
-
A solution of 1-(4-chlorophenyl)cyclopropanecarbonitrile (1 eq.) in anhydrous THF is added dropwise to the cooled suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled back to 0°C and quenched by the successive slow addition of water, 10% aqueous sodium hydroxide solution, and then water again.
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The resulting precipitate is removed by filtration through celite, and the filter cake is washed with ethyl acetate or dichloromethane.
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The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-[1-(4-chlorophenyl)cyclopropyl]methanamine.
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The crude product can be further purified by column chromatography or distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [2][4] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 4 hours | [2] |
| Work-up | Sequential addition of H₂O, 10% NaOH, H₂O | [2] |
Workflow for Nitrile Reduction:
Route B: Synthesis via Curtius Rearrangement
This alternative route involves the hydrolysis of the nitrile intermediate to a carboxylic acid, followed by a Curtius rearrangement to yield the desired amine.[6][7][8]
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
The carboxylic acid intermediate is prepared by the acid-catalyzed hydrolysis of 1-(4-chlorophenyl)cyclopropanecarbonitrile.[9]
Experimental Protocol:
-
1-(4-Chlorophenyl)cyclopropanecarbonitrile is added to a 20% aqueous sulfuric acid solution.
-
The mixture is heated to reflux and maintained at this temperature for 10-12 hours.
-
After cooling, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is then extracted with a 20% sodium hydroxide solution to transfer the carboxylic acid to the aqueous phase.
-
The aqueous phase is acidified with concentrated hydrochloric acid to a pH of 2-4, resulting in the precipitation of a white solid.
-
The solid product is collected by filtration, washed with distilled water, and dried to yield 1-(4-chlorophenyl)cyclopropanecarboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 1-(4-Chlorophenyl)cyclopropanecarbonitrile | [9] |
| Reagent | 20% Sulfuric Acid | [9] |
| Temperature | Reflux | [9] |
| Reaction Time | 10-12 hours | [9] |
| Yield | 90-95% | [9] |
| Purity (HPLC) | 99.4% | [9] |
| Melting Point | 152-155°C | [9] |
Step 2: Curtius Rearrangement of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid to 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
The Curtius rearrangement converts the carboxylic acid to the primary amine via an acyl azide and an isocyanate intermediate.[8][10] A common one-pot procedure utilizes diphenylphosphoryl azide (DPPA).[11]
Experimental Protocol (General Procedure):
-
To a solution of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (1 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent such as toluene or THF, diphenylphosphoryl azide (DPPA, 1.1 eq.) is added at room temperature.
-
The mixture is heated to reflux for several hours to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate, with the evolution of nitrogen gas.
-
After the rearrangement is complete (monitored by IR spectroscopy by observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak), the reaction mixture is cooled.
-
The intermediate isocyanate is then hydrolyzed by the addition of aqueous acid (e.g., HCl) and further heating to induce decarboxylation of the resulting carbamic acid, yielding the primary amine.
-
The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by standard methods.
Quantitative Data:
| Parameter | Value | Reference |
| Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine | [11] |
| Solvent | Toluene or THF | [11] |
| Temperature | Reflux | [11] |
| Key Intermediate | Isocyanate | [6][8] |
| Hydrolysis | Aqueous Acid (e.g., HCl) | [7] |
Workflow for Curtius Rearrangement:
Summary
This guide has detailed two effective synthetic routes for the preparation of 1-[1-(4-chlorophenyl)cyclopropyl]methanamine. Route A, involving the reduction of a nitrile, is a more direct approach, though it utilizes the hazardous reagent lithium aluminum hydride. Route B, proceeding through a Curtius rearrangement, offers an alternative that avoids strong hydrides but involves more synthetic steps. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. Both pathways rely on the initial synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile, making its efficient preparation crucial for the overall success of the synthesis.
References
- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
